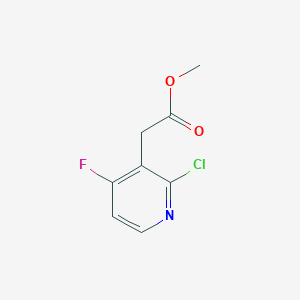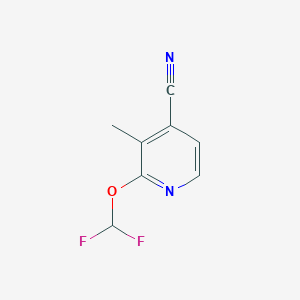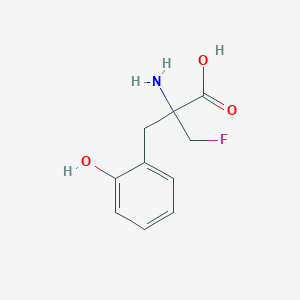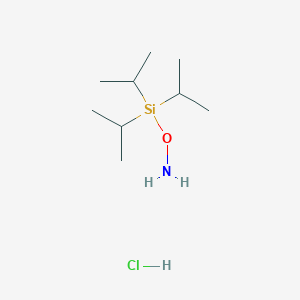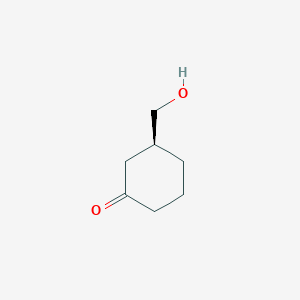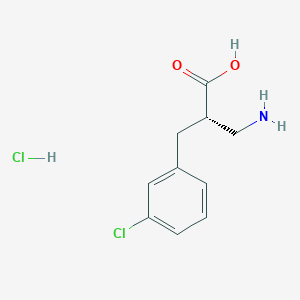
(2-Bromo-6-iodophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-iodophenyl)boronic acid is an organoboron compound that features both bromine and iodine substituents on a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its unique reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-iodophenyl)boronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the sequential bromination and iodination of phenylboronic acid. The reaction conditions often require the use of halogenating agents such as bromine and iodine, along with catalysts to facilitate the process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromo-6-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The halogen substituents can be reduced to form the corresponding phenylboronic acid.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include phenol derivatives, reduced phenylboronic acids, and substituted phenylboronic acids, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
(2-Bromo-6-iodophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new bioconjugates.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of (2-Bromo-6-iodophenyl)boronic acid in chemical reactions involves the formation of reactive intermediates, such as boronate esters, which facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
- 2-Bromophenylboronic acid
- 2-Iodophenylboronic acid
- 4-Iodophenylboronic acid
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
Comparison: (2-Bromo-6-iodophenyl)boronic acid is unique due to the presence of both bromine and iodine substituents on the phenyl ring, which provides distinct reactivity compared to other boronic acids. This dual halogenation allows for more versatile applications in cross-coupling reactions and other synthetic processes, making it a valuable compound in organic synthesis.
Propiedades
Fórmula molecular |
C6H5BBrIO2 |
|---|---|
Peso molecular |
326.72 g/mol |
Nombre IUPAC |
(2-bromo-6-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BBrIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H |
Clave InChI |
FCCKEFCEPCEKES-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC=C1I)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


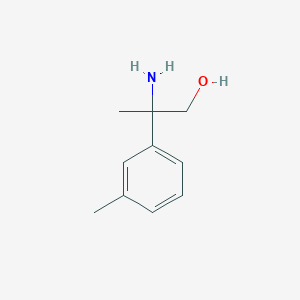
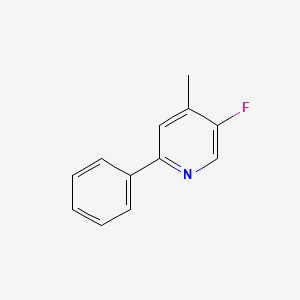
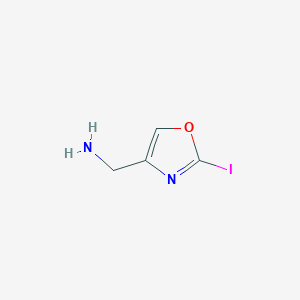
![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)
